N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its structural similarity to fentanyl, a potent synthetic opioid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a phenylethyl halide and the piperidine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological receptors and enzymes, contributing to the understanding of biochemical pathways.
Medicine: Investigated for its potential analgesic properties and as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of the methoxyphenyl and phenylethyl groups enhances its binding affinity and potency.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure but different substituents.
Alfentanil: Another synthetic opioid with a shorter duration of action compared to fentanyl.
Sufentanil: A highly potent synthetic opioid with a similar mechanism of action but different pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-6-5-9-20(22)11-15-23-21-13-17-24(18-14-21)16-12-19-7-3-2-4-8-19/h2-10,21,23H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAZAWDSSMGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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